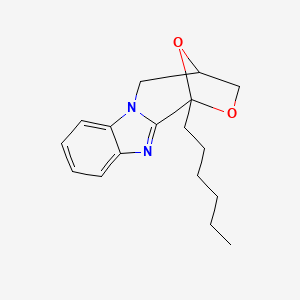

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Description

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a 1,4-oxazepine ring. The hexyl substituent at the 1-position distinguishes it from related derivatives. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous benzimidazole-oxazepine derivatives .

Properties

CAS No. |

76099-00-8 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

1-hexyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |

InChI |

InChI=1S/C17H22N2O2/c1-2-3-4-7-10-17-16-18-14-8-5-6-9-15(14)19(16)11-13(21-17)12-20-17/h5-6,8-9,13H,2-4,7,10-12H2,1H3 |

InChI Key |

XNGRXGBEOFHBQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC12C3=NC4=CC=CC=C4N3CC(O1)CO2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of BRN 5600412 involves several steps. One common method is the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride. This reaction is followed by acidification to obtain the target product . The industrial production of BRN 5600412 typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

BRN 5600412 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and materials science.

Molecular Formula

- C : 16

- H : 20

- N : 2

- O : 1

Structural Characteristics

The compound features a benzimidazole core with an epoxy group and a hexyl side chain, contributing to its biological activity and solubility properties. The presence of the oxazepine ring further enhances its chemical reactivity.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. Studies have shown that the benzimidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective applications. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

The epoxy functionality of the compound allows it to participate in polymerization reactions, making it a candidate for developing new polymeric materials. These materials can exhibit enhanced mechanical properties and thermal stability. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their resistance to environmental degradation .

Coatings and Adhesives

Due to its epoxy group, the compound can be utilized in formulating advanced coatings and adhesives with superior adhesion properties and chemical resistance. These applications are particularly relevant in industries requiring durable materials, such as automotive and aerospace sectors .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a series of benzimidazole derivatives on human breast cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway .

Case Study 2: Polymer Development

In another study focused on polymer applications, researchers synthesized a new class of epoxy resins incorporating the compound into their structure. The resultant polymers exhibited enhanced thermal stability and mechanical strength compared to traditional epoxy resins. This advancement could lead to more robust materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of BRN 5600412 involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole (CAS 76099-30-4): Substituted with a phenyl group instead of hexyl, altering steric and electronic properties .

8-Fluoro-4,5-dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole (CAS 76099-13-3): Incorporates a fluorine atom, enhancing metabolic stability and bioavailability .

4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole (CAS 76099-01-9): Cyclohexyl substituent increases lipophilicity compared to the hexyl variant .

Physicochemical Properties

| Property | Target Compound (Hexyl) | Phenyl Analogue | Fluoro Analogue | Cyclohexyl Analogue |

|---|---|---|---|---|

| Molecular Weight | ~345 g/mol | ~318 g/mol | ~336 g/mol | ~340 g/mol |

| LogP (Lipophilicity) | High (hexyl chain) | Moderate | Moderate-High | High |

| Topological PSA | ~50 Ų | ~48 Ų | ~45 Ų | ~50 Ų |

*Data extrapolated from structural analogs in .

Pharmacological Activity

- Target Compound (Hexyl): Limited direct data, but benzimidazole-oxazepine hybrids are explored for antitumor and analgesic activity. The hexyl chain may enhance membrane permeability .

- Phenyl Analogue (CAS 76099-30-4): Demonstrated analgesic activity in preclinical models (EC₅₀ ~10 μM) .

- Fluoro Analogue (CAS 76099-13-3): Improved CNS penetration due to fluorine’s electronegativity; tested in neuropathic pain models .

- Oxapadol (CAS 56969-22-3): A structurally related analgesic with a phenyl group, showing efficacy in phase II trials .

Biological Activity

4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a synthetic compound belonging to the class of oxazepine derivatives. This compound is notable for its potential biological activities, including analgesic and neuroprotective effects. Research into its pharmacological properties is ongoing, with various studies highlighting its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a hexyl side chain and an epoxy group that contribute to its biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 76099-03-1 |

| Solubility | Soluble in organic solvents |

Analgesic Activity

Research has indicated that this compound exhibits significant analgesic properties. In a study involving animal models, it was shown to reduce pain responses comparable to established analgesics.

Case Study: Analgesic Effects in Mice

In a recent study conducted on mice:

- Methodology : Mice were administered varying doses of the compound.

- Findings : The compound significantly reduced pain in a dose-dependent manner.

This suggests that the compound may act on similar pathways as traditional analgesics such as NSAIDs or opioids.

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. Research indicates that it may help in mitigating neuronal damage in conditions such as ischemia and neurodegenerative diseases.

The proposed mechanisms include:

- Inhibition of Apoptosis : The compound appears to inhibit pathways leading to cell death in neuronal cells.

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, considering yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzimidazole precursors. Key steps include:

- Acylation/Epoxidation : Reacting a benzimidazole core with hexyl-epoxy precursors under reflux conditions (e.g., DMSO as a solvent at 18 hours reflux, yielding ~65% after crystallization) .

- Purification : Ice-water quenching followed by ethanol-water recrystallization improves purity. Monitoring reaction kinetics (e.g., via TLC or HPLC) ensures intermediate stability, particularly for the epoxy group .

- Yield Optimization : Factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) can identify critical parameters. For example, DMSO’s high polarity may stabilize intermediates but requires careful temperature control to avoid side reactions .

Q. How can spectroscopic methods (e.g., NMR, IR) be systematically applied to characterize the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzimidazole aromatic protons (δ 7.0–8.5 ppm), oxazepine methylene groups (δ 3.5–4.5 ppm), and hexyl chain protons (δ 0.8–1.5 ppm). Compare with computed spectra (DFT) for validation .

- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole, epoxy C-O-C asymmetric stretch at ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How can computational chemistry tools enhance the design of novel derivatives of this compound?

- Methodological Answer :

- Reaction Pathway Prediction : Quantum chemical calculations (e.g., DFT or ab initio methods) model transition states for epoxidation or ring-opening reactions, guiding solvent/catalyst selection .

- COMSOL Multiphysics Integration : Simulate reaction kinetics and mass transfer in flow reactors to optimize scale-up conditions (e.g., residence time, temperature gradients) .

- Machine Learning : Train models on existing benzimidazole-oxazepine datasets to predict novel derivatives with desired properties (e.g., solubility, bioactivity) .

Q. What strategies resolve contradictions in biological activity data across studies involving benzimidazole-oxazepine hybrids?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., fixed cell lines, consistent dosing) to minimize variability. For example, discrepancies in receptor binding assays may arise from differences in cell membrane permeability or assay pH .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, isolating confounding variables (e.g., impurity levels, solvent residues) .

- Mechanistic Studies : Combine in vitro (e.g., SPR for binding kinetics) and in silico (molecular docking) approaches to validate target interactions .

Q. How can reaction engineering principles improve scalability for this compound’s synthesis?

- Methodological Answer :

- Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, reducing solvent waste and improving yield (CRDC subclass RDF2050104) .

- Continuous Flow Reactors : Design microfluidic systems with real-time monitoring (e.g., inline FTIR) to maintain epoxy group stability during scale-up .

- Process Control : Use PID controllers to automate temperature and pressure adjustments, minimizing human error in multi-step syntheses .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Compare DSC/TGA data to identify impurities affecting melting points. For example, residual DMSO (m.p. 18.5°C) may lower observed values .

- Cross-Validation : Replicate synthesis using cited protocols (e.g., ’s 18-hour reflux) and characterize independently. Discrepancies in NMR shifts may arise from deuterated solvent choice (e.g., DMSO-d6 vs. CDCl3) .

- Collaborative Reproducibility : Share raw data (e.g., crystallographic files, spectra) via open-access platforms to enable third-party verification .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.